2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid
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Overview
Description
2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid is an organic compound that features a fluorinated phenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and thiophene-2-carboxylic acid.
Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form a 4-fluorophenylmagnesium bromide intermediate.
Coupling Reaction: The intermediate is then coupled with thiophene-2-carboxylic acid under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorinated phenyl group and thiophene ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-3-(thiophen-2-yl)propanoic acid
- 2-(4-Bromophenyl)-3-(thiophen-2-yl)propanoic acid
- 2-(4-Methylphenyl)-3-(thiophen-2-yl)propanoic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid imparts unique electronic properties, enhancing its reactivity and binding interactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electron-withdrawing nature of the fluorine atom.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-thiophen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2S/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVHSYPGOESLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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